![molecular formula C23H21ClFN5O2 B2742403 9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-55-2](/img/structure/B2742403.png)

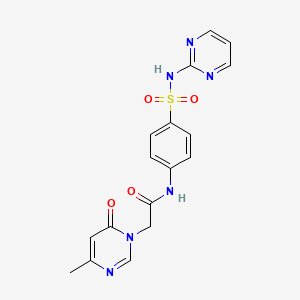

9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine" is similar to the one you mentioned. It has a linear formula of C12H7N4Cl2F1 . This compound is a solid and has been discontinued .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” can be represented by the SMILES string FC1=CC=C (CN2C3=NC (Cl)=NC (Cl)=C3N=C2)C=C1 . The InChI is 1S/C12H7Cl2FN4/c13-10-9-11 (18-12 (14)17-10)19 (6-16-9)5-7-1-3-8 (15)4-2-7/h1-4,6H,5H2 .

Chemical Reactions Analysis

The enzyme purine-nucleoside phosphorylase can catalyze a reaction involving a purine D-ribonucleoside and phosphate to produce a purine nucleobase and alpha-D-ribose 1-phosphate . It can also catalyze a similar reaction with a purine 2’-deoxy-D-ribonucleoside .

Physical and Chemical Properties Analysis

The compound “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” is a solid . Its linear formula is C12H7N4Cl2F1 .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to its active site . The interaction between the compound and the enzyme may lead to changes in the enzyme’s conformation, potentially enhancing its activity .

Biochemical Pathways

The compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By enhancing the activity of purine nucleoside phosphorylase, the compound may increase the efficiency of this pathway .

Propriétés

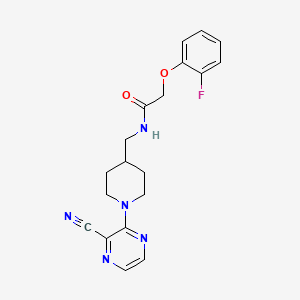

IUPAC Name |

9-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZJKLSOHJDZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)